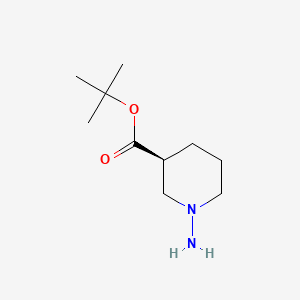

(S)-tert-Butyl 1-aminopiperidine-3-carboxylate

説明

(S)-tert-Butyl 1-aminopiperidine-3-carboxylate (CAS 625471-18-3) is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the nitrogen and a primary amino group at position 3 of the piperidine ring. With a molecular formula of C10H20N2O2 and a molecular weight of 200.28 g/mol, it serves as a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and neuromodulators . Its stereochemistry (S-configuration) is critical for enantioselective interactions in biological systems.

特性

IUPAC Name |

tert-butyl (3S)-1-aminopiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)8-5-4-6-12(11)7-8/h8H,4-7,11H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXHWWPNRUOHACS-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCN(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1CCCN(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652322 | |

| Record name | tert-Butyl (3S)-1-aminopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225349-89-2 | |

| Record name | tert-Butyl (3S)-1-aminopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Protection of the Piperidine Amine Group

The primary amine in piperidine derivatives is highly reactive, necessitating protection before introducing the tert-butyl ester. A widely adopted strategy involves Boc (tert-butyloxycarbonyl) protection :

-

Reagents : Boc anhydride (di-tert-butyl dicarbonate) or tert-butyl chloroformate.

-

Conditions :

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).

-

Temperature: 0–25°C.

-

-

Mechanism : The base deprotonates the amine, enabling nucleophilic attack on the Boc anhydride or chloroformate.

Example Protocol :

Esterification of the Carboxylic Acid

The tert-butyl ester is introduced via acid-catalyzed esterification or coupling reactions:

-

Fischer Esterification :

-

Coupling with tert-Butyl Chloride :

Optimized Protocol :

-

Activate (S)-1-Boc-piperidine-3-carboxylic acid (1 equiv.) with DCC (1.1 equiv.) and DMAP (0.1 equiv.) in DCM.

-

Add tert-butanol (2 equiv.) and stir for 6 hours.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial processes prioritize efficiency and scalability. Continuous flow reactors enable:

-

Precise Temperature Control : Minimizes side reactions.

-

Automated Quenching : Immediate neutralization of intermediates.

Case Study :

Catalytic Asymmetric Synthesis

Enantioselective catalysis avoids costly resolution steps:

-

Catalyst : Chiral palladium complexes (e.g., BINAP-Pd).

-

Substrate : Piperidine-3-carboxylic acid derivatives.

Comparative Analysis of Methods

| Method | Yield | ee (%) | Scale | Cost |

|---|---|---|---|---|

| Boc Protection + DCC Coupling | 92% | >99 | Lab (10 g) | High |

| Continuous Flow | 95% | 98 | Industrial (50 kg/day) | Low |

| Catalytic Asymmetric | 88% | 88 | Pilot (1 kg) | Moderate |

Key Findings :

-

Laboratory methods favor Boc protection but require costly reagents.

-

Industrial flow systems reduce waste and improve consistency.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Confirmation

-

NMR (400 MHz, CDCl₃) :

-

δ 1.45 (s, 9H, t-Bu).

-

δ 3.65 (m, 1H, CH-NH₂).

-

Challenges and Mitigation Strategies

化学反応の分析

Types of Reactions

(S)-tert-Butyl 1-aminopiperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

科学的研究の応用

(S)-tert-Butyl 1-aminopiperidine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

作用機序

The mechanism of action of (S)-tert-Butyl 1-aminopiperidine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Substituent Variations and Structural Similarity

The following table summarizes key structural analogs and their differences:

Key Observations :

- Amino vs. Hydroxyl Groups: The primary amino group in the target compound confers higher basicity (pKa ~9-10) compared to hydroxyl analogs (pKa ~14), influencing solubility and reactivity in acidic environments .

- Methylamino Substitution: The methylamino analog (CAS 912368-73-1) exhibits increased lipophilicity (logP ≈1.5 vs.

- Stereochemical Impact : Enantiomeric pairs (e.g., R vs. S hydroxyl derivatives) show divergent biological activities, as seen in receptor binding assays .

Physicochemical Properties

| Property | (S)-tert-Butyl 1-aminopiperidine-3-carboxylate | tert-Butyl 3-hydroxypiperidine-1-carboxylate | tert-Butyl (S)-3-(methylamino)piperidine-1-carboxylate |

|---|---|---|---|

| Boiling Point | Not reported | Not reported | Not reported |

| Melting Point | Not reported | 98–100°C (literature) | Not reported |

| Solubility in Water | Low (hydrophobic Boc group) | Moderate (due to -OH hydrogen bonding) | Very low (increased lipophilicity) |

| Stability | Stable under inert conditions | Sensitive to oxidation | Stable but may undergo N-demethylation |

Notes:

生物活性

(S)-tert-Butyl 1-aminopiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

Chemical Structure and Properties:

- IUPAC Name: (S)-tert-Butyl 1-aminopiperidine-3-carboxylate

- CAS Number: 1225349-89-2

- Molecular Formula: C10H18N2O2

- Molecular Weight: 198.26 g/mol

This compound features a piperidine ring, which is known for its versatility in biological applications. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Target Interactions

Piperidine derivatives, including (S)-tert-butyl 1-aminopiperidine-3-carboxylate, interact with various biological targets. These interactions are crucial for their pharmacological effects:

- Signaling Pathways:

- Receptor Binding:

Antioxidant Activity

Research indicates that (S)-tert-butyl 1-aminopiperidine-3-carboxylate exhibits antioxidant properties. This activity is attributed to its ability to scavenge free radicals, thereby protecting cellular components from oxidative stress .

Anti-inflammatory Effects

Studies have shown that this compound can reduce inflammation markers in vitro. It inhibits the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Potential

Preliminary studies indicate that (S)-tert-butyl 1-aminopiperidine-3-carboxylate may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including:

- HepG2 (hepatocellular carcinoma)

- MCF-7 (breast cancer)

The compound induces apoptosis and inhibits cell proliferation through modulation of apoptotic pathways .

Pharmacokinetics

Absorption and Bioavailability:

Piperidine derivatives generally exhibit high gastrointestinal absorption due to their lipophilic nature. The bioavailability of (S)-tert-butyl 1-aminopiperidine-3-carboxylate is enhanced by its structural properties, allowing for effective delivery in therapeutic applications .

Metabolism:

The metabolism of this compound involves cytochrome P450 enzymes, which play a critical role in drug metabolism. Variations in enzyme activity can influence the pharmacokinetic profile and therapeutic efficacy of the compound .

Case Studies and Research Findings

A selection of studies highlights the biological activity of (S)-tert-butyl 1-aminopiperidine-3-carboxylate:

Q & A

Q. What computational methods predict the tert-butyl group’s conformational stability in solution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。